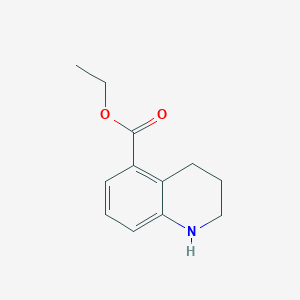

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

描述

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is a chemical compound belonging to the tetrahydroquinoline family. Tetrahydroquinolines are known for their presence in various natural products and their notable biological activities.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate can be synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of cascade reactions, which offer a rapid and effective strategy for the synthesis of bioactive natural products and pharmaceutical agents, is a promising approach for large-scale production .

化学反应分析

Types of Reactions

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate undergoes various chemical reactions, including:

Reduction: The compound can undergo reduction reactions, such as tandem-reduction-reductive cyclization sequences.

Substitution: It can participate in substitution reactions, including aza-Michael–Michael addition.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and tungstate ions.

Reduction: Ozonolysis-reduction followed by reductive amination.

Substitution: DBU, ethyl cyanoacetate, and aldehydes.

Major Products Formed

Oxidation: N-hydroxy lactams.

Reduction: N-methyl-2-substituted-1,2,3,4-tetrahydroquinoline 4-carboxylic esters.

Substitution: Highly substituted 1,2,3,4-tetrahydroquinolines.

科学研究应用

Biological Activities

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate exhibits a range of biological activities:

- Pharmaceutical Applications : It has been investigated for its potential as a therapeutic agent in treating various diseases. Research highlights its role in developing analgesics, anticonvulsants, antidepressants, and anticancer drugs .

- Antioxidant Properties : The compound shows promise as an antioxidant and has been studied for its potential use in combating oxidative stress-related diseases.

- Pesticides : Its biological activity extends to agricultural applications where it may serve as a component in pesticide formulations .

Industrial Applications

In addition to its biological significance, this compound has several industrial applications:

- Dyes and Photosensitizers : The compound is utilized in producing dyes and photosensitizers used in photodynamic therapy .

- Chemical Building Block : It serves as a crucial building block for synthesizing various bioactive compounds across different fields of chemistry .

Data Table: Summary of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Pharmaceutical | Development of therapeutic agents | Analgesics, antidepressants |

| Antioxidants | Potential use in combating oxidative stress | Research ongoing |

| Agriculture | Component in pesticide formulations | Enhances crop protection |

| Industrial Chemistry | Used in dye and photosensitizer production | Important for photodynamic therapy |

| Chemical Synthesis | Building block for bioactive compound synthesis | Versatile scaffold for drug development |

Case Study 1: Pharmaceutical Development

A study investigated the derivative's potential as an analgesic. Researchers synthesized various tetrahydroquinoline derivatives and tested their efficacy in pain models. Results indicated significant pain relief comparable to established analgesics .

Case Study 2: Antioxidant Research

Another research focused on the antioxidant properties of this compound. The compound was tested against free radicals in vitro and demonstrated substantial protective effects on cellular structures against oxidative damage.

作用机制

The mechanism of action of ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, which can modify its structure and activity . The specific molecular targets and pathways involved in its biological activities are still under investigation.

相似化合物的比较

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate can be compared with other similar compounds, such as:

1,2,3,4-Tetrahydroquinoline: Shares a similar core structure but lacks the ethyl carboxylate group.

Quinoline: An aromatic nitrogen-containing heterocyclic compound with a wide range of biological activities.

Isoquinoline: Another nitrogen-containing heterocyclic compound with diverse biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

生物活性

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate (ETHQ) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicine and agriculture.

Chemical Structure and Synthesis

ETHQ possesses a unique structural framework characterized by a tetrahydroquinoline ring and a carboxylate group. Its molecular formula is with a molecular weight of approximately 205.257 g/mol . The synthesis of ETHQ typically involves a three-component cascade reaction combining 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . This method allows for efficient production of ETHQ while maintaining high yields.

Biological Activities

ETHQ exhibits a range of biological activities that suggest its potential as a therapeutic agent. Key findings include:

- Antimicrobial Activity : ETHQ has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Neuroprotective Effects : Research indicates that ETHQ may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its structural similarity to known neuroprotective agents enhances its potential in this area .

- Anticancer Properties : In vitro studies have demonstrated that ETHQ derivatives can inhibit the proliferation of various cancer cell lines, including lung carcinoma (H460), prostate carcinoma (DU145), and breast adenocarcinoma (MCF7). The incorporation of aryl groups into the tetrahydroquinoline structure notably increases antiproliferative activity .

Case Studies

Several studies have highlighted the biological efficacy of ETHQ:

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various tetrahydroquinoline derivatives, revealing that ETHQ exhibited potent activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

- Neuroprotection : A study investigating the neuroprotective effects of ETHQ in animal models demonstrated its ability to reduce oxidative stress and neuronal apoptosis following ischemic injury. This suggests potential applications in stroke therapy .

- Anticancer Screening : In a systematic screening of tetrahydroquinoline derivatives for anticancer activity, ETHQ was found to inhibit cell growth by up to 90% in specific cancer cell lines at concentrations as low as 25 μM .

Summary Table of Biological Activities

属性

IUPAC Name |

ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-7-11-9(10)6-4-8-13-11/h3,5,7,13H,2,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUBOWZGLSRVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553146 | |

| Record name | Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118128-78-2 | |

| Record name | Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。